(4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane
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Overview
Description
(4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane is an organic compound characterized by the presence of a chloro, fluoro, and methyl group attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-fluoro-3-methylphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfide.
Substitution: Products with substituted chloro or fluoro groups.
Scientific Research Applications
(4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-fluoro-3-methylphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(4-Chloro-3-fluoro-2-methylphenyl)(methyl)sulfane: Similar structure but with different positions of the chloro and fluoro groups
Uniqueness
(4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
Molecular Formula |
C8H8ClFS |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFS/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |
InChI Key |
DCZATHWCHAERGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)SC)Cl |
Origin of Product |
United States |
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